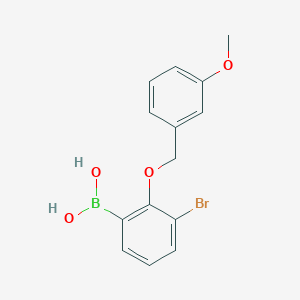

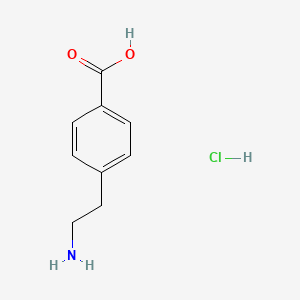

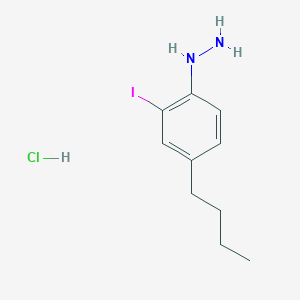

1-(4-Butyl-2-iodophenyl)hydrazine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of hydrazine derivatives typically involves the reaction of hydrazine with other organic compounds. For instance, 1,2-bis(2,4,6-trinitrophenyl) hydrazine is synthesized by the condensation of picryl chloride with hydrazine hydrate in methanol . Similarly, t-butyl 2-(4-hydroxy-3-methoxybenzylidene)hydrazine carboxylate is prepared by refluxing t-butyl carbazate with an aldehyde in ethanol . These methods suggest that the synthesis of "1-(4-Butyl-2-iodophenyl)hydrazine hydrochloride" could potentially involve a condensation reaction between an appropriate iodophenyl compound and hydrazine in the presence of a suitable solvent.

Molecular Structure Analysis

Hydrazine derivatives often exhibit interesting structural properties. For example, the crystal structure of a t-butyl hydrazine derivative shows a monoclinic crystal system with trans-geometry at the C=N bond . The molecular structure is crucial as it can influence the physical and chemical properties of the compound. Theoretical calculations, such as DFT, can be used to predict these properties and have been shown to agree well with experimental data .

Chemical Reactions Analysis

Hydrazine derivatives can undergo various chemical reactions, including cyclocondensation, as seen in the synthesis of pyrazole derivatives from trifluoromethyl-substituted dielectrophiles . The reactivity of these compounds can be influenced by their molecular structure, with factors such as the HOMO-LUMO energy gap playing a role in determining their chemical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazine derivatives are diverse and can be tailored by modifying their molecular structure. For instance, energetic properties such as velocity of detonation can be theoretically computed and compared to other energetic materials . The electronic properties, such as chemical hardness and electrophilicity index, can also be calculated and used to predict the reactivity of the compounds . Additionally, the anti-Candida activity and cytotoxicity of certain hydrazine derivatives have been evaluated, indicating potential pharmaceutical applications .

科学的研究の応用

Synthesis and Antifungal Activity

- Synthesis and Antimicrobial Properties: Novel derivatives of hydrazine, including those related to 1-(4-Butyl-2-iodophenyl)hydrazine hydrochloride, have been synthesized and tested for their antifungal properties. These compounds exhibit significant inhibitory activity against various Candida species, especially Candida albicans and Candida krusei, showing promise as antifungal agents (Secci et al., 2012).

Chemical Synthesis and Reaction Studies

- Larvicidal Activity of Hydrazine Derivatives: Studies on substituted benzoylhydrazines, related to 1-(4-Butyl-2-iodophenyl)hydrazine hydrochloride, have shown larvicidal activity against the rice stem borer. The hydrophobicity and bulkiness of substituents in these compounds significantly influence their biological activity (Oikawa et al., 1994).

- Hydrodehalogenation with Hydrazine Hydrochloride: Aryl and heteroaryl halides, including iodophenyl compounds, can undergo hydrodehalogenation when treated with hydrazine hydrochloride. This method, catalyzed by Pd/C, operates at room temperature and is compatible with various functional groups (Cellier et al., 2003).

Environmental and Biological Applications

- Fluorescent Probes for Hydrazine Detection: A ratiometric fluorescent probe has been developed for detecting hydrazine, a compound related to 1-(4-Butyl-2-iodophenyl)hydrazine hydrochloride. The probe exhibits a large Stokes shift and low cytotoxicity, making it suitable for environmental and biological sample analysis (Zhu et al., 2019).

Tumor Induction Studies

- Cancer Research with Hydrazine Derivatives: Research on n-butylhydrazine hydrochloride, a compound similar to 1-(4-Butyl-2-iodophenyl)hydrazine hydrochloride, has shown its potential to induce lung tumors in mice. This underscores the importance of understanding the toxicological aspects of hydrazine derivatives (Nagel et al., 1975).

特性

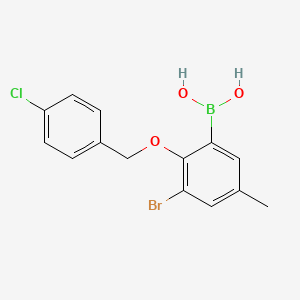

IUPAC Name |

(4-butyl-2-iodophenyl)hydrazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15IN2.ClH/c1-2-3-4-8-5-6-10(13-12)9(11)7-8;/h5-7,13H,2-4,12H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNNSSEGBOBSGOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=C(C=C1)NN)I.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClIN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Butyl-2-iodophenyl)hydrazine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。